N-[4-amino-3-(trifluoromethyl)phenyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[4-amino-3-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2S/c1-16(14,15)13-5-2-3-7(12)6(4-5)8(9,10)11/h2-4,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDIEGVULGMIBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-amino-3-(trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of 4-amino-3-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[4-amino-3-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-[4-amino-3-(trifluoromethyl)phenyl]methanesulfonamide has shown potential as a pharmaceutical agent due to its antibacterial properties. It is being investigated for:
- Antimicrobial Activity: The compound exhibits significant antibacterial effects, particularly against bacterial enzymes involved in folate synthesis, similar to traditional sulfonamides.
- Anti-inflammatory Properties: Preliminary studies suggest it may have anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Biological Studies
The compound is utilized in various biological research applications:
- Enzyme Inhibition Studies: It is employed to study enzyme interactions and inhibition mechanisms, particularly concerning protein targets involved in metabolic pathways.
- Cellular Mechanisms: Its lipophilicity, enhanced by the trifluoromethyl group, allows it to penetrate cell membranes effectively, facilitating studies on cellular signaling pathways and receptor interactions.
Industrial Applications
In industrial settings, this compound serves as:
- A Building Block for Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals due to its versatile functional groups.
- Development of Agrochemicals: Its chemical properties make it suitable for formulating new agrochemical products aimed at pest control or plant growth regulation.
Case Studies
Case Study 1: Antimicrobial Efficacy
Research conducted on various derivatives of this compound demonstrated significant antibacterial activity against strains resistant to conventional antibiotics. The mechanism appears linked to its ability to inhibit bacterial folate synthesis pathways.
Case Study 2: Anti-inflammatory Activity
A series of experiments evaluated the anti-inflammatory potential of this compound in vitro. Results indicated that modifications to the sulfonamide group could enhance selectivity for cyclooxygenase (COX) enzymes, suggesting a pathway for developing safer anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs .
Mechanism of Action
The mechanism of action of N-[4-amino-3-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-[4-Amino-3-(trifluoromethyl)phenyl]methanesulfonamide
- CAS Number : 926228-44-6
- Molecular Formula : C₈H₉F₃N₂O₂S
- Molecular Weight : 254.22 g/mol .
Synthesis and Properties: The compound is synthesized via sulfonylation of 4-amino-3-(trifluoromethyl)aniline using methanesulfonyl chloride under basic conditions. It is characterized by high purity (>99%) and serves as a key intermediate in medicinal chemistry research, particularly for designing bioactive molecules targeting receptors or enzymes .
Suppliers like Toronto Research Chemicals and Ambeed, Inc. offer the compound, though availability varies (e.g., discontinued by CymitQuimica ).
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents on the phenyl ring, influencing electronic, steric, and solubility properties:
Key Research Findings
- Thermodynamic Stability: Crystal structure studies (e.g., ) show sulfonamides with methyl or chloro substituents exhibit higher conformational rigidity. The target compound’s amino group may introduce flexibility, affecting binding kinetics .
- Pharmacokinetics : Compared to cyclopropanecarboxamide derivatives (), the methanesulfonamide group improves aqueous solubility, critical for oral bioavailability .
Biological Activity
N-[4-amino-3-(trifluoromethyl)phenyl]methanesulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its significant biological activity. It is characterized by a trifluoromethyl group and a sulfonamide functional group, which contribute to its pharmacological properties. This article explores the compound's biological activities, including antibacterial and anti-inflammatory effects, and discusses relevant case studies and research findings.
- Chemical Formula : C₁₃H₁₁F₃N₂O₂S
- Molecular Weight : 254.23 g/mol
- Appearance : White to off-white powder
- Solubility : Soluble in various organic solvents
The presence of the trifluoromethyl group enhances lipophilicity and bioavailability, crucial for effective drug design.
Antibacterial Properties
This compound exhibits notable antibacterial activity. Research indicates that it may inhibit bacterial enzymes involved in folate synthesis, akin to other sulfonamides. This mechanism positions it as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Studies suggest that this compound may also possess anti-inflammatory properties. While the exact mechanisms are still under investigation, preliminary data indicate interactions with proteins involved in inflammatory pathways, hinting at therapeutic uses beyond antibacterial applications.
Study on Antibacterial Activity
A recent study evaluated the antibacterial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The results indicate that the compound's structural features contribute to its effectiveness against these pathogens.
Investigation of Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory potential of the compound. In vitro assays revealed that this compound could significantly reduce the production of pro-inflammatory cytokines in activated macrophages.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 500 |
| IL-6 | 1200 | 300 |
| IL-1β | 800 | 200 |
These findings support the hypothesis that this compound may serve as a therapeutic agent in inflammatory diseases .
The primary mechanism of action appears to involve the inhibition of key enzymes related to bacterial growth and inflammatory responses. Specifically, this compound may act as an antagonist to receptors involved in inflammatory signaling pathways, thus mitigating excessive inflammation .
Q & A
Q. What are the key synthetic strategies for preparing N-[4-amino-3-(trifluoromethyl)phenyl]methanesulfonamide derivatives?
Answer: The synthesis often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. For instance, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide reacts with brominated quinoline derivatives (e.g., 3,8-dibromo-5-methoxy-6-(trifluoromethyl)quinoline) in the presence of Pd(dppf)Cl₂, Cs₂CO₃, and dioxane at 65°C to form aryl-substituted derivatives. Purification employs silica gel chromatography with gradient elution (e.g., 0–100% EtOAc in CH₂Cl₂) .
Q. What analytical methods are critical for characterizing this compound and its intermediates?
Answer: High-resolution ¹H NMR (e.g., DMSO-d₆, 300–400 MHz) is essential for verifying structural integrity, particularly for distinguishing aromatic protons and sulfonamide NH signals. GC-MS and HPLC (with >93.0% purity thresholds) are used to confirm purity, as demonstrated in synthetic protocols for trifluoromethylphenyl intermediates .
Q. How can researchers optimize the stability of intermediates during synthesis?
Answer: Stability is enhanced by avoiding prolonged exposure to moisture and acidic conditions. For example, tert-butyl carbamate intermediates are protected under argon during Buchwald-Hartwig amination reactions, with Na₂SO₄ used for drying organic phases .
Advanced Research Questions
Q. What mechanistic insights guide the design of TRPV1 receptor-binding analogs?
Answer: Competitive binding assays using capsaicin (14) and BCTC (15) as reference ligands reveal steric and electronic effects of the trifluoromethyl group on binding affinity. Dose-response curves (triplicate measurements, SE analysis) help identify optimal substituent positions for enhancing specificity .
Q. How can contradictory bioactivity data in enzyme inhibition studies be resolved?
Answer: Contradictions arise from assay conditions (e.g., pH, solvent polarity). Standardizing protocols—such as using fixed concentrations of DMSO (<0.1%) and validating results with orthogonal assays (e.g., fluorescence polarization vs. SPR)—improves reproducibility .
Q. What strategies improve regioselectivity in electrophilic substitution reactions of the aromatic ring?
Answer: Electron-withdrawing groups (e.g., -CF₃) direct substitution to the para position. Computational modeling (DFT) predicts charge distribution, while experimental validation via NOESY NMR confirms regiochemical outcomes in sulfonamide derivatives .
Q. How do structural modifications impact metabolic stability in preclinical studies?
Answer: Introducing polar groups (e.g., morpholine-sulfonamide moieties) reduces hepatic clearance. In vitro microsomal assays (rat/human liver microsomes) quantify metabolic half-life, guiding iterative design of derivatives with improved pharmacokinetics .
Data Contradiction Analysis
Q. Why do conflicting results occur in cytotoxicity assays across cell lines?
Answer: Variability stems from differential expression of efflux pumps (e.g., P-gp) and metabolic enzymes. Normalizing data to cell viability controls (e.g., MTT assays) and using isogenic cell pairs (wild-type vs. knockout) clarify compound-specific effects .
Q. How can discrepancies in spectroscopic data (e.g., NMR) be addressed?
Answer: Solvent-induced shifts (e.g., DMSO vs. CDCl₃) and tautomeric equilibria require rigorous peak assignment via 2D NMR (HSQC, HMBC). Cross-referencing with synthetic intermediates (e.g., tert-butyl carbamate precursors) resolves ambiguities .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
